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Introduction
Y18501 is a potent inhibitor of Oxysterol-Binding Protein (OSBP), a lipid transfer protein pivotal

in intracellular lipid metabolism and signaling. Structurally similar to the fungicide

oxathiapiprolin, Y18501 has demonstrated significant inhibitory activity against various fungal

pathogens.[1][2][3] This technical guide provides an in-depth overview of Y18501, focusing on

its mechanism of action, quantitative data, and detailed experimental protocols for its study.

The information presented herein is intended to support researchers, scientists, and drug

development professionals in exploring the therapeutic and research potential of Y18501 and

other OSBP inhibitors.

Core Concepts: Oxysterol-Binding Protein (OSBP)
Oxysterol-binding protein (OSBP) and its related proteins (ORPs) are a conserved family of

lipid transfer proteins that play a crucial role in the transport and regulation of sterols and

phospholipids within eukaryotic cells.[4][5] OSBPs are key players at membrane contact sites

(MCS), particularly between the endoplasmic reticulum (ER) and the Golgi apparatus, where

they facilitate the exchange of lipids.[5][6] The canonical function of OSBP involves the

transport of cholesterol from the ER to the Golgi in exchange for phosphatidylinositol-4-

phosphate (PI4P).[6] This process is vital for maintaining the lipid composition of cellular

membranes, which in turn affects a multitude of cellular processes including signal

transduction, vesicular trafficking, and lipid metabolism.[4][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12391466?utm_src=pdf-interest
https://www.benchchem.com/product/b12391466?utm_src=pdf-body
https://www.benchchem.com/product/b12391466?utm_src=pdf-body
https://dash.harvard.edu/server/api/core/bitstreams/7312037e-0e9e-6bd4-e053-0100007fdf3b/content
https://www.embopress.org/doi/10.15252/embj.201796687
https://pmc.ncbi.nlm.nih.gov/articles/PMC6160094/
https://www.benchchem.com/product/b12391466?utm_src=pdf-body
https://www.benchchem.com/product/b12391466?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39680642/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8033617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8033617/
https://pubs.acs.org/doi/10.1021/acsptsci.0c00207
https://pubs.acs.org/doi/10.1021/acsptsci.0c00207
https://pubmed.ncbi.nlm.nih.gov/39680642/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8033617/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Y18501: An OSBP Inhibitor
Y18501 is a novel oxysterol-binding protein inhibitor (OSBPI) with a chemical structure

analogous to oxathiapiprolin.[1][2] Its primary application to date has been in agriculture as a

potent fungicide against various oomycetes.[1][2][3]

Quantitative Data: Fungicidal Activity of Y18501
The following table summarizes the reported efficacy of Y18501 against various plant-

pathogenic oomycetes. The data is presented as the half-maximal effective concentration

(EC50), which represents the concentration of Y18501 required to inhibit 50% of the

pathogen's growth or activity.

Pathogen Species EC50 (µg/mL) Reference

Phytophthora spp. 0.0005 - 0.0046 [1][2]

Pseudoperonospora cubensis 0.0005 - 0.0046 [1][2]

Pseudoperonospora cubensis

(field isolates)
0.001 - 11.785 [3][7][8][9]

Mechanism of Action
The inhibitory action of Y18501 is attributed to its binding to OSBP, thereby disrupting its lipid

transfer functions. While direct studies on Y18501 in mammalian systems are limited, its

mechanism can be inferred from the extensive research on OSBP and other inhibitors like

oxathiapiprolin and OSW-1.

OSBP is localized at the ER-Golgi membrane contact sites through the interaction of its FFAT

motif with the ER-resident VAP proteins and its PH domain with PI4P on the Golgi membrane.

[10][11] OSBP then facilitates the counter-transport of cholesterol from the ER to the Golgi and

PI4P from the Golgi to the ER. This lipid exchange is crucial for maintaining the sterol gradient

and the integrity of the Golgi complex.

By binding to OSBP, Y18501 is presumed to lock the protein in a conformation that prevents it

from executing its lipid transfer cycle. This inhibition leads to the accumulation of cholesterol in
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the ER and a depletion of essential lipids in the Golgi, ultimately disrupting cellular homeostasis

and leading to cell death in susceptible organisms.
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Figure 1: Proposed mechanism of Y18501 action at ER-Golgi contact sites.

Experimental Protocols
The following section details key experimental protocols for studying the activity and

mechanism of OSBP inhibitors like Y18501.

In Vitro OSBP Binding Assay
This assay determines the direct binding affinity of an inhibitor to purified OSBP.

Methodology:

Protein Purification: Express and purify recombinant human OSBP protein.
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Ligand Preparation: Prepare a stock solution of the fluorescently labeled OSBP ligand (e.g.,

a fluorescent analog of 25-hydroxycholesterol) and a range of concentrations of the test

inhibitor (Y18501).

Binding Reaction: In a microplate, incubate a fixed concentration of purified OSBP with the

fluorescent ligand in the presence of varying concentrations of the inhibitor.

Detection: Measure the fluorescence polarization or anisotropy. Binding of the fluorescent

ligand to OSBP results in a high polarization signal. Displacement by the inhibitor leads to a

decrease in this signal.

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the

data to a suitable binding model to determine the IC50 or Ki value.

Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the target engagement of an inhibitor within intact cells.

Methodology:

Cell Culture and Treatment: Culture cells of interest (e.g., a human cancer cell line) and treat

them with the inhibitor (Y18501) or a vehicle control.

Heating Profile: Heat the cell lysates or intact cells across a range of temperatures.

Protein Extraction and Quantification: Lyse the cells and separate the soluble protein fraction

from the aggregated, denatured proteins by centrifugation.

Western Blotting: Analyze the amount of soluble OSBP remaining at each temperature by

Western blotting.

Data Analysis: The binding of the inhibitor stabilizes OSBP, leading to a shift in its melting

curve to a higher temperature. Plot the amount of soluble OSBP as a function of temperature

to visualize this shift.

Lipid Transport Assay
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This assay measures the ability of OSBP to transfer lipids between artificial membranes

(liposomes) and the inhibitory effect of the test compound.

Methodology:

Liposome Preparation: Prepare two populations of liposomes: "donor" liposomes mimicking

the ER, containing a fluorescently labeled lipid (e.g., NBD-cholesterol), and "acceptor"

liposomes mimicking the Golgi.

Assay Setup: Mix the donor and acceptor liposomes in a fluorometer cuvette.

Initiation of Transport: Add purified OSBP to the liposome mixture to initiate lipid transfer.

Inhibitor Addition: To test for inhibition, pre-incubate OSBP with Y18501 before adding it to

the liposomes, or add the inhibitor directly to the assay mixture.

Detection: Monitor the change in fluorescence over time. The transfer of the fluorescent lipid

from the donor to the acceptor liposomes can be measured by changes in fluorescence

intensity or FRET.

Data Analysis: Calculate the initial rate of lipid transfer and determine the percentage of

inhibition at different inhibitor concentrations.
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Figure 2: Experimental workflow for an in vitro lipid transport assay.

Conclusion
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Y18501 is a valuable tool for studying the function of oxysterol-binding protein. Its potent

inhibitory activity, demonstrated in fungal systems, suggests its potential as a lead compound

for the development of novel therapeutics targeting OSBP in various diseases, including cancer

and metabolic disorders. The experimental protocols outlined in this guide provide a framework

for researchers to investigate the detailed mechanism of action and cellular effects of Y18501
and other OSBP inhibitors, paving the way for future discoveries in this exciting field of

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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